REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([CH2:10][S:11][C:12]2[NH:13][C:14]3[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=3[N:16]=2)[C:4]=1[CH3:21].C[OH:23]>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[CH:7][N:6]=[C:5]([CH2:10][S:11]([C:12]2[NH:16][C:15]3[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=3[N:13]=2)=[O:23])[C:4]=1[CH3:21]
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Name
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|
Quantity
|
53.5 g
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Type
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reactant
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Smiles
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COC1=C(C(=NC=C1C)CSC=1NC2=C(N1)C=CC=C2)C
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Name
|
|
Quantity
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1.2 L
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CO
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Type
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CUSTOM
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Details
|
The solution is stirred for a further 60 minutes at -20°
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
33.4 g of m-chloroperbenzoic acid, recrystallized from methylene chloride/petroleum ether
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Type
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ADDITION
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Details
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are then introduced within 10 minutes
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Duration
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10 min
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Type
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ADDITION
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Details
|
poured into a mixture of 250 ml of 2N sodium carbonate solution and ice
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Type
|
WASH
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Details
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The organic phase is washed neutral with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallization from methylene chloride/methanol/petroleum ether
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Reaction Time |
60 min |
Name
|
|
Type
|
product
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Smiles
|
COC1=C(C(=NC=C1C)CS(=O)C=1NC2=C(N1)C=CC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |